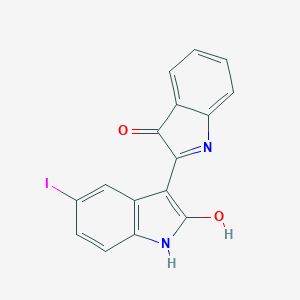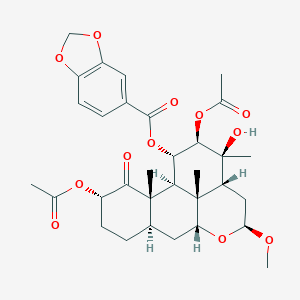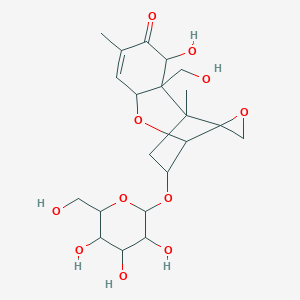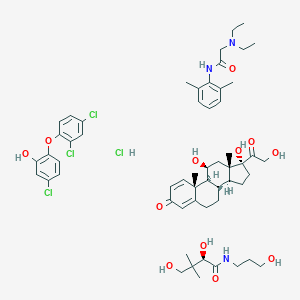
Aurobin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aurobin is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Aurobin is also known as gold nanoparticles or colloidal gold, which is a suspension of gold particles in a liquid. The unique properties of Aurobin make it an excellent candidate for use in a range of applications, including biomedical research, drug delivery, and nanotechnology.
Mecanismo De Acción
Aurobin works by binding to biomolecules such as proteins and DNA, which can alter their function. It can also induce oxidative stress in cells, which can lead to cell death. Aurobin has been shown to have a preferential binding affinity for cancer cells, making it a potential candidate for cancer therapy.
Efectos Bioquímicos Y Fisiológicos
Aurobin has been shown to have a range of biochemical and physiological effects. It can induce oxidative stress in cells, which can lead to cell death. It can also modulate immune responses and has anti-inflammatory properties. Aurobin has been shown to have excellent biocompatibility, which makes it an excellent candidate for use in biomedical research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aurobin has several advantages for use in lab experiments. It is biocompatible, stable, and can be easily functionalized with biomolecules. It is also relatively easy to synthesize and has a long shelf life. However, Aurobin can be difficult to work with due to its tendency to aggregate, which can affect its properties and applications.
Direcciones Futuras
There are several future directions for the use of Aurobin in various fields. In the field of drug delivery, Aurobin could be used to deliver drugs to specific cells or tissues. In the field of nanotechnology, Aurobin could be used to create new materials with unique properties. In the field of biomedical research, Aurobin could be used to develop new imaging and diagnostic tools. Overall, the potential applications of Aurobin are vast, and further research is needed to fully realize its potential.
Conclusion:
In conclusion, Aurobin is a unique chemical compound that has been extensively studied for its potential applications in various fields. Its excellent biocompatibility, stability, and ease of functionalization make it an excellent candidate for use in drug delivery, imaging, and diagnostic applications. While there are limitations to its use, the potential applications of Aurobin are vast, and further research is needed to fully realize its potential.
Métodos De Síntesis
The synthesis of Aurobin involves reducing gold ions to gold nanoparticles using a reducing agent. The most commonly used reducing agent is sodium citrate, which is added to a solution of gold ions to initiate the reduction process. The resulting gold nanoparticles are stabilized with a surfactant or polymer to prevent aggregation.
Aplicaciones Científicas De Investigación
Aurobin has been extensively studied for its potential applications in biomedical research. It has been shown to have excellent biocompatibility and can be easily functionalized with biomolecules such as proteins and DNA. This makes it an excellent candidate for use in drug delivery, imaging, and diagnostic applications.
Propiedades
Número CAS |
130377-60-5 |
|---|---|
Nombre del producto |
Aurobin |
Fórmula molecular |
C56H77Cl4N3O12 |
Peso molecular |
1126 g/mol |
Nombre IUPAC |
5-chloro-2-(2,4-dichlorophenoxy)phenol;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;hydrochloride |
InChI |
InChI=1S/C21H28O5.C14H22N2O.C12H7Cl3O2.C9H19NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;1-9(2,6-12)7(13)8(14)10-4-3-5-11;/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3;7-9H,5-6,10H2,1-4H3,(H,15,17);1-6,16H;7,11-13H,3-6H2,1-2H3,(H,10,14);1H/t14-,15-,16-,18+,19-,20-,21-;;;7-;/m0..0./s1 |
Clave InChI |
FYBPKUIKUPJSGB-WRGLNDQXSA-N |
SMILES isomérico |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O.CC(C)(CO)[C@H](C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl |
SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.CC(C)(CO)C(C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl |
SMILES canónico |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.CC(C)(CO)C(C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl |
Sinónimos |
aurobin dexpanthenol - lidocaine - prednisolone - triclosan dexpanthenol, lidocaine, prednisolone, triclosan drug combination |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



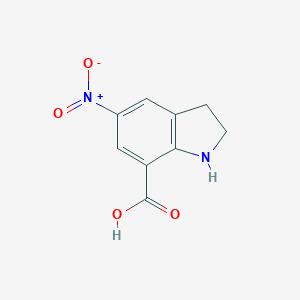
![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)
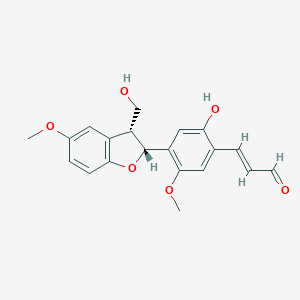
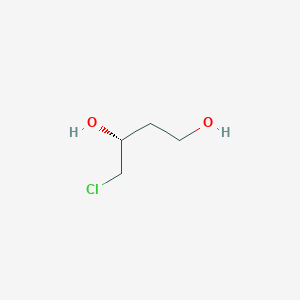
![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)
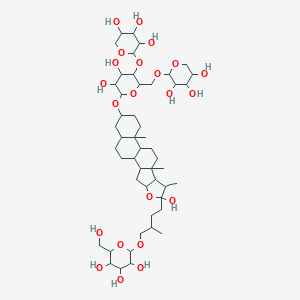
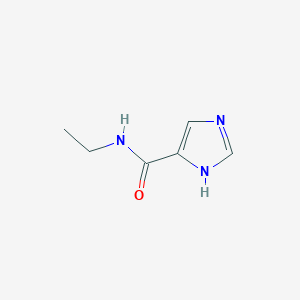

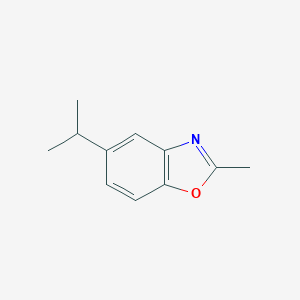
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)
![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)
